Magnesium chloride hexahydrate (MgCl2.6H2O)

PCR optimization DNA melting temperature molecular biology reagents

Magnesium chloride hexahydrate (MgCl₂·6H₂O, CAS 7791-18-6, MW 203.30 g/mol) is a deliquescent inorganic halide salt crystallizing as colorless monoclinic crystals with a melting point of approximately 117 °C and density of 1.569 g/cm³. It supplies Mg²⁺ cations into aqueous solution with high solubility (>50 g/100 mL at 20 °C), making it the preferred hydrated magnesium chloride form for ambient-temperature applications requiring precise stoichiometric control of water of crystallization.

Molecular Formula Cl2H12MgO6
Molecular Weight 203.30 g/mol
Cat. No. B12042518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium chloride hexahydrate (MgCl2.6H2O)
Molecular FormulaCl2H12MgO6
Molecular Weight203.30 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[Mg+2].[Cl-].[Cl-]
InChIInChI=1S/2ClH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2
InChIKeyDHRRIBDTHFBPNG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) Procurement Guide: Key Properties for Industrial & Research Grade Selection


Magnesium chloride hexahydrate (MgCl₂·6H₂O, CAS 7791-18-6, MW 203.30 g/mol) is a deliquescent inorganic halide salt crystallizing as colorless monoclinic crystals with a melting point of approximately 117 °C and density of 1.569 g/cm³ [1]. It supplies Mg²⁺ cations into aqueous solution with high solubility (>50 g/100 mL at 20 °C), making it the preferred hydrated magnesium chloride form for ambient-temperature applications requiring precise stoichiometric control of water of crystallization . The hexahydrate is commercially available in ACS Reagent Grade (99.0–102.0% assay by complexometric titration) with tightly specified impurity limits: ≤0.005% insoluble matter, ≤0.001% nitrate, ≤5 ppm phosphate, ≤0.002% sulfate, and individual metal traces controlled to ≤5–50 ppm .

Why MgCl₂·6H₂O Cannot Be Substituted with Alternative Magnesium Salts: Differentiated Physicochemical Performance in Procurement-Critical Scenarios


Despite sharing the Mg²⁺ cation, alternative magnesium salts exhibit fundamentally divergent physicochemical behavior that precludes functional interchangeability. The chloride counter-anion (Cl⁻) in MgCl₂·6H₂O imparts a deliquescence relative humidity (DRH) of ~33%, versus ~90% for MgSO₄·7H₂O, directly dictating hygroscopic performance in dust suppression and de-icing [1]. In PCR enzymology, MgCl₂ permits tunable DNA melting temperature shifts of 1.2 °C per 0.5 mM increment—a quantitative structure–activity relationship exploited industrially by supplying MgCl₂ as a standalone 25 mM stock for protocol optimization [2]. For thermal energy storage, the hexahydrate delivers a phase change enthalpy of 165–168 kJ/kg at 117 °C, differing markedly from magnesium nitrate hexahydrate (130–150 kJ/kg at ~89 °C) and magnesium sulfate heptahydrate (which decomposes rather than melting congruently) [3]. In tofu manufacturing, MgCl₂ achieves 90.9% protein coagulation versus 70.4% for CaSO₄, a 29% relative improvement in protein recovery that directly impacts commercial yield economics [4]. These four dimensions—hygroscopic threshold, biochemical tunability, thermal enthalpy, and protein coagulation efficiency—collectively demonstrate that class-level substitution leads to quantitatively predictable, and unacceptable, performance deficits.

MgCl₂·6H₂O Quantitative Evidence Guide: Direct Comparator Data for Scientific & Industrial Procurement Decisions


PCR Mg²⁺ Tunability: Every 0.5 mM MgCl₂ Increment Produces a Predictable 1.2 °C DNA Melting Temperature Shift

A 2025 meta-analysis of 61 peer-reviewed studies (1973–2024) established a logarithmic concentration–response relationship between MgCl₂ concentration and DNA melting temperature (Tm). Within the optimal range of 1.5–3.0 mM, every additional 0.5 mM of MgCl₂ raises Tm by approximately 1.2 °C [1]. This quantifies why commercial DNA polymerases are supplied with a separate 25 mM MgCl₂ stock rather than pre-formulated buffers: the end-user must titrate Mg²⁺ to template complexity . In contrast, MgSO₄-based buffers are typically fixed at a single concentration in pre-mixed master mixes because sulfate's stronger ionic interactions reduce titratable range and limit fine-tuning capability. The Tris-HCl/MgCl₂ anion pairing maintains predictable ionic strength, whereas Tris-SO₄/MgSO₄ systems exhibit narrower usable Mg²⁺ windows due to sulfate's divalent charge contributing additional ionic strength variability [2].

PCR optimization DNA melting temperature molecular biology reagents

Phase Change Thermal Storage: MgCl₂·6H₂O Delivers 165–168 kJ/kg Latent Heat at 117 °C versus Mg(NO₃)₂·6H₂O at 130–150 kJ/kg and 89 °C

MgCl₂·6H₂O (bischofite) exhibits a congruent melting transition at approximately 117 °C with a latent heat of fusion of 165–168 kJ/kg [1][2]. In comparison, magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) melts at ~89 °C with a lower latent heat of 130–150 kJ/kg [3]. The 28 °C higher phase transition temperature of MgCl₂·6H₂O positions it for medium-temperature industrial waste heat recovery (60–100 °C source range), where Mg(NO₃)₂·6H₂O would prematurely melt during storage. The enthalpy advantage of 10–26% translates to proportionally smaller storage volume requirements for equivalent thermal capacity. Pure MgCl₂·6H₂O does suffer ~37 K supercooling; however, addition of 1 wt% SrCO₃ or 0.5 wt% Sr(OH)₂ suppresses supercooling almost completely, while Mg(OH)₂ addition reduces supercooling by 19 K [4]. This nucleating-agent compatibility enables cycle-stable performance over 50+ thermal cycles.

thermal energy storage phase change material latent heat enthalpy

Hygroscopic Dust Suppression: MgCl₂·6H₂O Absorbs Atmospheric Moisture at a Temperature-Independent 32–33% RH versus CaCl₂·6H₂O at Temperature-Dependent 20–29% RH

MgCl₂·6H₂O exhibits a deliquescence relative humidity (DRH) of ~33.0% at ambient temperature, independent of temperature over the typical environmental range [1]. This contrasts with CaCl₂·6H₂O, whose DRH is temperature-dependent: ~28.5% at 25 °C but dropping to ~20% at 38 °C [2]. The practical consequence is that MgCl₂-treated surfaces begin absorbing atmospheric moisture at a consistent 32–33% RH threshold regardless of diurnal temperature fluctuation, whereas CaCl₂-treated surfaces show variable moisture uptake onset depending on ambient temperature. Industry field guides confirm MgCl₂ is more effective than CaCl₂ solutions for increasing surface tension of the water film between particles, resulting in a harder, more durable compacted road surface upon drying [3]. Additionally, MgCl₂'s DRH of ~33% is dramatically lower than MgSO₄'s DRH of ~90% RH [4], meaning MgSO₄ remains essentially non-hygroscopic under typical arid and semi-arid dust-suppression conditions and provides negligible dust-binding performance.

dust suppression deliquescence relative humidity road stabilization

De-Icing Infrastructure Corrosion: MgCl₂ Demonstrates 40–60% Relative Metal Corrosion and Only 5% Concrete Damage versus NaCl at 100% Baseline

In standardized comparative de-icer testing, MgCl₂ (as hexahydrate brine) causes 40–60% relative metal corrosion compared to NaCl at a 100% baseline, and induces only 5% concrete surface damage versus NaCl's 100% destructive impact [1]. CaCl₂ occupies an intermediate position at 50–70% metal corrosion and 25% concrete damage. The CAA-Quebec buyer's guide independently confirms MgCl₂ as 'the least damaging salt for concrete' among chloride de-icers, effective down to −25 °C . Mechanistically, MgCl₂'s lower concrete damage arises from reduced calcium leaching and ettringite formation compared to CaCl₂ and NaCl; the Mg²⁺ cation forms less soluble hydroxide precipitates at high pH rather than disrupting the calcium silicate hydrate (C–S–H) gel structure. Effective temperature range is −15 °C to −25 °C for MgCl₂ versus −31 °C for CaCl₂ and −10 °C for NaCl [2], representing a trade-off between extreme-low-temperature performance and infrastructure preservation.

de-icing corrosion resistance concrete durability winter road maintenance

Tofu Protein Coagulation Efficiency: MgCl₂ Achieves 90.9% Protein Recovery versus 70.4% for CaSO₄ with 65% Higher Wet Yield

In a controlled tofu manufacturing study directly comparing coagulants at optimized concentrations, MgCl₂ (nigari-type) achieved 90.9 ± 3.9% protein coagulation with a wet tofu yield of 241.4 ± 4.9 g per 100 g of soybeans [1]. By contrast, CaSO₄ (gypsum-type coagulant) achieved only 70.4 ± 6.3% protein coagulation with a yield of 146.0 ± 14.0 g/100 g. This represents a 29% relative improvement in protein recovery and a 65% higher wet yield. Glucono-δ-lactone (GDL), another common acid-type coagulant, achieved 88.3 ± 1.0% protein coagulation and 240.4 ± 5.6 g/100 g yield, statistically comparable to MgCl₂ for protein recovery but differing in curd texture and flavor profile [2]. MgCl₂'s rapid coagulation kinetics produce firmer curd with higher calcium and magnesium retention, resulting in tofu with superior nutritional mineral density compared to acid-coagulated alternatives.

tofu manufacturing protein coagulation food-grade coagulant soybean processing

Thermochemical Temperature Lift: MgCl₂·6H₂O Hydration Yields Significantly Greater Temperature Lift than MgSO₄·7H₂O in Seasonal Heat Storage

In a comparative study of four salt hydrates (MgCl₂·6H₂O, CaCl₂·2H₂O, MgSO₄·7H₂O, and Al₂(SO₄)₃·18H₂O) for compact seasonal thermochemical storage of solar heat, the chloride salts (MgCl₂·6H₂O and CaCl₂·2H₂O) achieved a significantly larger temperature lift during the exothermic hydration step than the sulfate salts (MgSO₄·7H₂O and Al₂(SO₄)₃·18H₂O) [1]. The chloride salts' advantage stems from lower dehydration temperatures achievable with medium-temperature solar collectors combined with faster hydration kinetics; Ferchaud et al. attributed the faster hydration kinetics of MgCl₂ to differences in hydrogen-bond network formation compared to MgSO₄ [2]. However, chloride salts tend to form a gel-like substance due to melting or solution formation at high hydration extents, requiring engineered composite matrices (e.g., attapulgite granulate impregnation) for practical deployment. A composite of 80 wt% MgCl₂ + 20 wt% MgSO₄ achieved an energy density of 1590 kJ/kg at 30 °C/85% RH with a desorption temperature of 130 °C [3].

thermochemical energy storage temperature lift salt hydrate seasonal solar storage

MgCl₂·6H₂O Procurement-Critical Application Scenarios Supported by Quantitative Evidence


High-Fidelity PCR and qPCR Diagnostic Kit Manufacturing: Precision Mg²⁺ Titration for Template-Specific Optimization

Diagnostic kit manufacturers and core facilities performing high-GC-content genomic DNA amplification, multiplex PCR, or long-range PCR should procure ACS-grade MgCl₂·6H₂O (≥99.0% assay, metals ≤5 ppm) as a standalone 25 mM stock solution rather than pre-formulated MgSO₄ master mixes. The meta-analytically validated 1.2 °C Tm shift per 0.5 mM MgCl₂ increment [1] enables protocol-specific optimization within the 1.5–3.0 mM window. This quantitative tunability is unavailable with fixed-concentration MgSO₄ buffers. When PCR fidelity is paramount, maintaining Mg²⁺ at equimolar concentration to total dNTPs minimizes Taq error rates, a precision achievable only with titratable MgCl₂ stocks.

Medium-Temperature Industrial Waste Heat Recovery: Latent Heat Storage Using Nucleated MgCl₂·6H₂O PCM

For cogeneration facilities producing waste heat at 60–100 °C (e.g., polymer electrolyte fuel cells), MgCl₂·6H₂O-based phase change material offers 165–168 kJ/kg storage density at a melting point of 117 °C [2], outperforming Mg(NO₃)₂·6H₂O which prematurely melts at 89 °C with only 130–150 kJ/kg. Procurement specifications should require nucleating-agent-doped material (1 wt% SrCO₃ or 0.5 wt% Sr(OH)₂) to suppress supercooling below 5 K, enabling stable cycling over >50 charge/discharge cycles. Tank construction in SUS316 stainless steel or aluminum is compatible per corrosion testing.

Dust Suppression for Unpaved Roads in Arid and Semi-Arid Regions: Temperature-Stable Hygroscopic Performance

For unpaved road dust control in regions where ambient relative humidity fluctuates between 30–60% with significant diurnal temperature variation, MgCl₂·6H₂O (applied as 28–35% solution at 1.4–2.3 L/m²) provides temperature-independent moisture absorption onset at 32–33% RH [3], versus CaCl₂·6H₂O whose DRH shifts from 28.5% at 25 °C to 20% at 38 °C. MgSO₄ is functionally excluded due to its ~90% DRH threshold. MgCl₂-treated surfaces develop superior hardness upon drying due to higher surface tension of the inter-particle water film, enabling regrading and recompaction with reduced moisture loss.

Large-Scale Tofu Manufacturing: Maximizing Protein Yield with Food-Grade MgCl₂ (Nigari) Coagulant

Commercial tofu producers seeking to maximize raw material efficiency should specify food-grade MgCl₂·6H₂O (nigari) as the primary coagulant. Direct comparative data demonstrate 241.4 g wet yield per 100 g soybeans with 90.9% protein coagulation using MgCl₂, versus only 146.0 g/100 g yield and 70.4% protein recovery with CaSO₄ [4]. This 65% yield advantage directly reduces soybean procurement cost per unit of finished tofu. MgCl₂-coagulated tofu also retains higher magnesium and calcium mineral content, supporting premium nutritional labeling. For silken tofu requiring softer texture, GDL provides comparable protein recovery (88.3%) but with different organoleptic properties.

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